
Methyl 2,4,6-trimethylbenzoate
Overview
Description
Methyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is a methyl ester derivative of 2,4,6-trimethylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trimethylbenzoate can be synthesized through the esterification of 2,4,6-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4,6-trimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4,6-trimethylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 2,4,6-trimethylbenzoic acid.
Reduction: 2,4,6-trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
Methyl 2,4,6-trimethylbenzoate is widely used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution reactions and its ability to undergo hydrolysis to yield carboxylic acids.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard for gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its stability and well-characterized properties make it an ideal candidate for method validation and calibration.
Biological Research
This compound has been studied for its potential biological activities. Research indicates that it can modulate cellular processes such as gene expression and oxidative stress responses. For instance:
- Gene Expression Modulation : In certain cell types, this compound can influence the expression of genes related to oxidative stress, which may have implications for understanding cellular metabolism and disease mechanisms.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, potentially affecting drug metabolism.
Industrial Applications
This compound is also significant in industrial applications:
- Fragrance and Flavor Industry : this compound is used in the formulation of fragrances and flavors due to its pleasant aromatic properties.
- Fine Chemicals Production : It serves as a precursor for synthesizing other fine chemicals used in various industries .
A study investigated the effects of this compound on cellular oxidative stress responses using human cell lines. The results demonstrated that treatment with this compound led to increased expression of antioxidant genes, suggesting potential therapeutic applications in oxidative stress-related conditions.
Case Study 2: Synthesis Pathway Optimization
Research focused on optimizing the synthesis pathway for this compound to improve yield and reduce by-products. The study employed different catalysts and reaction conditions to enhance the efficiency of the esterification process.
Data Table: Summary of Applications
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |
Analytical Chemistry | Reference standard for GC and HPLC |
Biological Research | Modulates gene expression; interacts with cytochrome P450 enzymes |
Industrial Applications | Used in fragrances/flavors; precursor for fine chemicals |
Mechanism of Action
The mechanism of action of methyl 2,4,6-trimethylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2,4,6-trimethylbenzoic acid, which can further participate in biochemical pathways. The methyl groups on the benzene ring can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,4,6-trimethylbenzoic acid: The parent acid of methyl 2,4,6-trimethylbenzoate.
Methyl benzoate: A simpler ester with a single methyl group on the benzene ring.
2,4,6-trimethylbenzyl alcohol: The reduced form of this compound
Uniqueness: this compound is unique due to the presence of three methyl groups on the benzene ring, which significantly affects its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Biological Activity
Methyl 2,4,6-trimethylbenzoate (MTMB) is an aromatic ester that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of MTMB, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety with three methyl groups at the 2, 4, and 6 positions of the benzene ring. This structural configuration influences its chemical reactivity and biological interactions. The compound typically appears as a light yellow liquid with distinct aromatic properties.
1. Antioxidant Activity
MTMB has been studied for its antioxidant potential. In various assays, such as the DPPH and ABTS radical scavenging tests, it demonstrated significant activity. For instance, MTMB exhibited an IC50 value of approximately 43.4 μM in the DPPH assay, indicating its ability to neutralize free radicals effectively . This property is crucial for mitigating oxidative stress-related diseases.
2. Antiviral Activity
Research has indicated that MTMB may possess antiviral properties. In a study evaluating various compounds for their efficacy against influenza A (H1N1), MTMB showed comparable activity to established antiviral agents like ribavirin . The IC50 values recorded suggest it could be a candidate for further investigation in antiviral therapies.
The biological activity of MTMB can be attributed to its ability to interact with cellular pathways involved in oxidative stress and viral replication. The presence of multiple methyl groups enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.
Case Study: Antioxidant Efficacy
In a comparative study involving various benzoate derivatives, MTMB was found to exhibit superior antioxidant properties compared to other similar compounds. The study highlighted that the phenolic-OH group plays a significant role in its antioxidative action .
Case Study: Antiviral Efficacy against H1N1
A detailed analysis of MTMB's antiviral activity against H1N1 revealed that it could inhibit viral replication effectively at concentrations that did not induce significant cytotoxicity in human cell lines. The compound's selective toxicity profile suggests it could be developed into a therapeutic agent with fewer side effects compared to traditional antiviral drugs .
Comparative Biological Activity Table
Compound | IC50 (μM) | Activity |
---|---|---|
This compound | 43.4 (DPPH) | Antioxidant |
Ribavirin | 118.8 | Antiviral (H1N1) |
Ascorbic Acid | 1.7 (DPPH) | Antioxidant |
Adriamycin | 0.64 | Cytotoxicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2,4,6-trimethylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 2,4,6-trimethylbenzoic acid with methanol, often using acid catalysts (e.g., H₂SO₄) or activated acylating agents like 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride) . Optimization involves controlling stoichiometry (e.g., excess methanol), temperature (reflux conditions), and purification via distillation or chromatography. Evidence from hydrolysis studies suggests steric hindrance necessitates higher temperatures for efficient reactions .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and ester functionality, while infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (178.23 g/mol), and X-ray crystallography (using programs like SHELX ) resolves crystal packing. SMILES/InChI descriptors (e.g.,
C11H14O2
) aid in computational modeling .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a precursor for mesitoate esters, which protect hydroxyl groups in sensitive reactions due to steric bulk . It is also used in cellulose ester derivatives (e.g., adjusting substitution degrees via molar ratios of esterifying agents) for material science applications .
Advanced Research Questions
Q. How do steric effects in this compound influence its reactivity in nucleophilic substitution or hydrolysis?
- Methodological Answer : The three methyl groups create steric hindrance, slowing nucleophilic attack. For hydrolysis, high temperatures (200–300°C) and alkaline conditions (2% KOH) are required for quantitative saponification, as demonstrated in green chemistry studies . Comparatively, less hindered esters react faster under milder conditions.
Q. What computational strategies are effective in predicting the reactivity or spectroscopic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculates electronic structures and predicts NMR chemical shifts. Molecular dynamics simulations model steric interactions in solution. Software like Gaussian or ORCA, combined with crystallography tools (WinGX ), validates computational results against experimental data .
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Systematic DOE (Design of Experiments) tests variables like catalyst loading, solvent polarity, and reaction time. For example, conflicting hydrolysis rates may arise from inconsistent temperature control; replicating conditions using sealed reactors (e.g., high-pressure autoclaves) ensures reproducibility .
Q. What role does this compound play in organocatalytic systems, and how is its counterion effect optimized?
- Methodological Answer : As a carboxylate counterion in quaternary ammonium salts, it enhances phase-transfer catalysis (PTC) efficiency. Screening aliphatic/aromatic carboxylates (e.g., via kinetic studies) identified 2,4,6-trimethylbenzoate as optimal for enantioselective transformations, likely due to balanced lipophilicity and steric profile .
Q. How can cellulose esters derived from this compound be tailored for specific material properties?
- Methodological Answer : Adjusting the molar ratio of esterifying agent to cellulose (e.g., 1:1 to 1:3) modulates substitution degrees (DS), as shown in thermogravimetric and solubility studies. Higher DS (e.g., 1.3 for 1:3 ratio) improves thermal stability but reduces biodegradability .
Q. Experimental Design & Data Analysis
Q. What experimental protocols ensure safe handling and storage of this compound in lab settings?
- Methodological Answer : Use fume hoods to avoid inhalation (GHS H330 ), wear nitrile gloves (skin contact hazard H312 ), and store in airtight containers away from oxidizers. Stability tests under varying humidity/temperature guide storage conditions .
Q. How can researchers design kinetic studies to compare the hydrolysis rates of this compound with other benzoates?
- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., OH⁻). Monitor reaction progress via HPLC or in-situ IR. Arrhenius plots (ln(k) vs. 1/T) quantify activation energy differences caused by steric effects .
Q. What strategies validate the purity of this compound in synthetic batches?
- Methodological Answer : Combine chromatographic methods (GC-MS/HPLC) with melting point analysis (if crystalline). Quantitative NMR (qNMR) using certified references (e.g., 3,5-bis(trifluoromethyl)benzoic acid ) ensures >95% purity, critical for reproducibility .
Q. Advanced Applications & Mechanistic Studies
Q. Can this compound be used in asymmetric synthesis, and what chiral environments enhance its utility?
- Methodological Answer : Its bulky structure aids in chiral induction when used as a resolving agent or catalyst component. Screening chiral PTCs (e.g., cinchona alkaloid derivatives) with this counterion improves enantiomeric excess (ee) in α-amino acid synthesis .
Q. How does this compound perform in high-throughput phasing for crystallography?
- Methodological Answer : In SHELXD/E pipelines, its derivatives (e.g., heavy-atom analogs) may serve as phasing agents. Robustness in automated workflows is assessed via success rates in solving small-molecule structures .
Q. What are the environmental implications of this compound degradation, and how can its persistence be studied?
Properties
IUPAC Name |
methyl 2,4,6-trimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLABDTXHJPRRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334215 | |
Record name | Methyl 2,4,6-trimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2282-84-0 | |
Record name | Methyl 2,4,6-trimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethylbenzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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